molecular formula C13H15ClN2O2 B1286110 2-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide CAS No. 908518-29-6

2-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide

Cat. No.: B1286110
CAS No.: 908518-29-6
M. Wt: 266.72 g/mol
InChI Key: KAOSIVGXRNZEQY-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide is a synthetic organic compound that features a chloroacetamide moiety linked to a phenyl ring, which is further substituted with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide typically involves the reaction of 4-aminobenzoylpyrrolidine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction parameters and to enhance yield and purity. The use of automated systems can also reduce the risk of handling hazardous reagents like chloroacetyl chloride.

Types of Reactions:

    Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products, although these reactions are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed under anhydrous conditions.

Major Products Formed:

  • Substitution reactions typically yield azido or thiocyanato derivatives.
  • Oxidation can lead to the formation of carboxylic acids.
  • Reduction can produce amines or alcohols depending on the specific conditions used.

Scientific Research Applications

2-Chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity or modulate receptor function . This interaction can lead to various biological effects, including modulation of neurotransmitter release or inhibition of specific metabolic pathways.

Comparison with Similar Compounds

    2-Chloro-N-phenylacetamide: Lacks the pyrrolidine ring, making it less effective in certain biological applications.

    N-[4-(Pyrrolidin-1-ylcarbonyl)phenyl]acetamide: Does not have the chloro group, which reduces its reactivity in substitution reactions.

    4-(Pyrrolidin-1-ylcarbonyl)benzoic acid: Contains a carboxylic acid group instead of the chloroacetamide moiety, altering its chemical properties and applications.

Uniqueness: The presence of both the chloro group and the pyrrolidine ring in 2-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide makes it a versatile compound with unique reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and to interact with various biological targets, making it valuable in both research and industrial applications .

Properties

IUPAC Name

2-chloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c14-9-12(17)15-11-5-3-10(4-6-11)13(18)16-7-1-2-8-16/h3-6H,1-2,7-9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOSIVGXRNZEQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201208617
Record name 2-Chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201208617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908518-29-6
Record name 2-Chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=908518-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201208617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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